4-tert-butyl-N-(3-iodophenyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(3-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO/c1-17(2,3)13-9-7-12(8-10-13)16(20)19-15-6-4-5-14(18)11-15/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHRDEYMGXQBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-iodophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzoic acid and 3-iodoaniline.
Amide Formation: The carboxylic acid group of 4-tert-butylbenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This is followed by the addition of 3-iodoaniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit poly-ADP-ribose polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells .
- Neuropharmacology : The ability of 4-tert-butyl-N-(3-iodophenyl)benzamide to cross the blood-brain barrier makes it a candidate for studying neurodegenerative diseases. Research into its effects on neurotransmitter systems could reveal insights into treating conditions like Alzheimer's disease.
Biological Research
This compound has been investigated for its biological activities beyond anticancer effects:
- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .
- Antimicrobial Properties : There is ongoing research into the antimicrobial efficacy of this compound, particularly against resistant bacterial strains, which poses a significant challenge in modern medicine.
Material Science
The unique properties of this compound extend to material science:
- Polymer Chemistry : Its use as a monomer or additive in polymer synthesis could enhance the thermal and mechanical properties of materials. The incorporation of such compounds can lead to the development of advanced materials with tailored properties for specific applications .
Case Study 1: Anticancer Properties
A study investigated the effects of various benzamide derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest. This highlights its potential as a lead compound for further development in cancer therapies.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, researchers tested the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate neuronal death by modulating antioxidant enzyme activity, thereby providing a basis for future studies aimed at treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-iodophenyl)benzamide involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. The tert-butyl group can provide steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Key Observations :
- Iodine vs.
- Hydroxycarbamoyl Group : AES-350 (51) includes a hydroxamic acid moiety critical for HDAC inhibition, absent in the target compound but essential for metal-binding in enzymatic inhibition .
- Alkyl/Aryl Substituents : Derivatives like Y203-6049 (2,5-dimethylphenyl) exhibit higher lipophilicity (logP = 5.05), suggesting the target compound’s iodine may similarly enhance membrane permeability .
HDAC Inhibitors
AES-350 (51) demonstrates potent class I/IIb HDAC isoform selectivity and oral bioavailability in AML models, with IC₅₀ values in the nanomolar range . In contrast, the target compound lacks direct evidence of HDAC inhibition but shares the 4-tert-butylbenzamide scaffold, which may contribute to similar pharmacokinetic profiles.
Kinase Inhibitors
4-tert-Butyl-N-(3-{8-[4-(4-methyl-piperazine-1-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl)-benzamide (PDB: 4OT5) is a kinase inhibitor co-crystallized with HsTXK, highlighting the benzamide scaffold’s versatility in targeting ATP-binding pockets . The iodine in the target compound could mimic halogen-bonding interactions observed in kinase inhibitors like nilotinib ().
Antimicrobial Agents
Rip-B and Rip-D () show moderate antimicrobial activity, suggesting that benzamide derivatives with electron-rich substituents (e.g., methoxy groups) may enhance interactions with microbial targets. The iodine substituent’s electronegativity could similarly modulate activity.
Physicochemical Properties and Stability
- Lipophilicity: The iodine atom in the target compound may increase logP compared to non-halogenated analogs (e.g., Y203-6049, logP = 5.05) .
- Solubility: Limited data for the target compound, but tert-butyl groups generally reduce aqueous solubility, necessitating formulation optimization.
Q & A
Q. What are the critical steps in synthesizing 4-tert-butyl-N-(3-iodophenyl)benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including amide bond formation and aromatic substitution. Key considerations include:
- Temperature control : Maintaining 50–80°C during coupling reactions to prevent side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
- Characterization : Confirm structure via / NMR (e.g., amide proton at δ 8.2–8.5 ppm) and High-Resolution Mass Spectrometry (HRMS) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., tert-butyl group at δ 1.3 ppm in NMR).
- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm) and aryl iodide C-I bond (~500 cm) .
- Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., [M+H] at m/z 423.1) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in DMSO (>10 mM), moderately in ethanol (<5 mM).
- Stability : Degrades under UV light; store in amber vials at -20°C. Avoid aqueous buffers with pH > 9 to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) by analyzing hydrogen bonds with the iodophenyl group.
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-protein complexes, focusing on tert-butyl hydrophobic interactions .
- QSAR Studies : Correlate substituent effects (e.g., iodine vs. chlorine) with bioactivity using descriptors like logP and polar surface area .
Q. How do structural modifications (e.g., iodine substitution) alter the compound’s biological activity?
- Iodine’s Role : Enhances binding to aromatic pockets in enzymes (e.g., cytochrome P450) via halogen bonding. Compare with chloro analogs using IC assays .
- tert-Butyl Group : Increases lipophilicity (logP ~4.2), improving blood-brain barrier penetration in neuroprotection studies .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa) and incubation time (24 vs. 48 hours).
- Meta-Analysis : Use tools like RevMan to pool data from studies with ≥3 replicates, adjusting for batch effects .
- Mechanistic Validation : Knockdown target proteins (e.g., via CRISPR) to confirm specificity in apoptosis assays .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in benzamide derivatives?
- Analog Synthesis : Replace iodine with Br/Cl and tert-butyl with cyclohexyl to assess steric/electronic effects.
- Biological Screening : Use panels of enzymes (e.g., proteases, kinases) and cancer cell lines (NCI-60) to identify selectivity trends.
- Data Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., Hammett σ values) with activity .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Flow Chemistry : Improve yield (>80%) using microreactors for exothermic steps (e.g., iodination).
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
